molecular formula C22H30ClNO3 B13731498 diethyl-[1-(2-methoxy-2,2-diphenylacetyl)oxypropan-2-yl]azanium;chloride CAS No. 1421-08-5

diethyl-[1-(2-methoxy-2,2-diphenylacetyl)oxypropan-2-yl]azanium;chloride

Cat. No.: B13731498
CAS No.: 1421-08-5
M. Wt: 391.9 g/mol
InChI Key: NKGAKOCTNMVFCZ-UHFFFAOYSA-N
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Description

Diethyl-[1-(2-methoxy-2,2-diphenylacetyl)oxypropan-2-yl]azanium chloride is a quaternary ammonium salt characterized by a central azanium (NH₃⁺) group substituted with diethyl moieties. The compound features a 2-methoxy-2,2-diphenylacetyl ester linked via a propan-2-yloxy chain.

Properties

CAS No.

1421-08-5

Molecular Formula

C22H30ClNO3

Molecular Weight

391.9 g/mol

IUPAC Name

diethyl-[1-(2-methoxy-2,2-diphenylacetyl)oxypropan-2-yl]azanium;chloride

InChI

InChI=1S/C22H29NO3.ClH/c1-5-23(6-2)18(3)17-26-21(24)22(25-4,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16,18H,5-6,17H2,1-4H3;1H

InChI Key

NKGAKOCTNMVFCZ-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)C(C)COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-[1-(2-methoxy-2,2-diphenylacetyl)oxypropan-2-yl]azanium;chloride typically involves the reaction of diethylamine with 1-(2-methoxy-2,2-diphenylacetyl)oxypropan-2-yl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a specific range to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification techniques. The use of automated systems for monitoring and controlling reaction parameters ensures consistency and high yield in the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl-[1-(2-methoxy-2,2-diphenylacetyl)oxypropan-2-yl]azanium;chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

Diethyl-[1-(2-methoxy-2,2-diphenylacetyl)oxypropan-2-yl]azanium;chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl-[1-(2-methoxy-2,2-diphenylacetyl)oxypropan-2-yl]azanium;chloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share the diethylazanium chloride core but differ in substituents, leading to variations in properties and applications:

Compound Name (IUPAC) Key Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Source/Application Context
Diethyl-[2-(2-hydroxy-2,3-diphenylpropanoyl)oxyethyl]azanium chloride Hydroxy-diphenylpropanoyl ester C₂₃H₃₀ClNO₄ 428.0 Heterocyclic organic compound
Diethyl-[2-(3-phenylpropoxycarbonylamino)ethyl]azanium chloride Phenylpropoxycarbamate C₁₇H₂₇ClN₂O₃ 342.9 Pharmaceutical intermediate
[2-(2,6-Dimethylanilino)-2-oxoethyl]-di(propan-2-yl)azanium chloride Dimethylanilino-amide C₁₆H₂₆ClN₂O 298.8 Local anesthetic analog
Diethyl-[2-oxo-2-(2-phenylmethoxyanilino)ethyl]azanium chloride Phenylmethoxy-anilide C₂₀H₂₆ClN₂O₂ 377.9 Agrochemical research
Target Compound : Diethyl-[1-(2-methoxy-2,2-diphenylacetyl)oxypropan-2-yl]azanium chloride Methoxy-diphenylacetyl ester Not explicitly provided¹ ~450–500 (estimated) N/A

¹Molecular weight inferred from analogs in .

Key Observations :

  • Hydrogen Bonding: Unlike the dimethylanilino-amide derivative (Hydrogen Bond Donor Count: 2 ), the target lacks strong H-bond donors, suggesting lower crystallinity or altered pharmacokinetics.
Physicochemical Properties
  • Solubility : Analogous azanium chlorides (e.g., polyquaternium-33 in ) exhibit water solubility due to ionic character. However, bulky aromatic groups (e.g., diphenylacetyl) likely reduce solubility, as seen in benzethonium chloride (), which requires organic solvents.
  • Thermal Stability : Quaternary ammonium salts with aromatic esters (e.g., ) typically decompose above 200°C, consistent with the target’s expected stability.

Research Findings and Gaps

  • Synthetic Challenges : The diphenylacetyl group may complicate synthesis, as seen in benzodiazepine impurity isolation ().
  • Toxicity Data : Safety profiles of related compounds (e.g., RS194B in ) emphasize the need for target-specific toxicology studies.

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